molecular formula C20H28O7 B124881 2-(1-Hydroxy-2-(1,2,3,4,4a,7,8,8a-octahydro-3-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-4-oxo-1-naphthalenyl)ethyl)-alpha-oxooxiraneacetaldehyde CAS No. 143200-52-6

2-(1-Hydroxy-2-(1,2,3,4,4a,7,8,8a-octahydro-3-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-4-oxo-1-naphthalenyl)ethyl)-alpha-oxooxiraneacetaldehyde

Cat. No. B124881
M. Wt: 380.4 g/mol
InChI Key: MLIJBZORKJUODY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Hydroxy-2-(1,2,3,4,4a,7,8,8a-octahydro-3-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-4-oxo-1-naphthalenyl)ethyl)-alpha-oxooxiraneacetaldehyde is a natural product found in Streptomyces with data available.

Scientific Research Applications

Chemoenzymatic Synthesis Applications

  • This compound is involved in chemoenzymatic synthesis processes. For instance, Kinoshita et al. (2008) described the enzymatic resolution products of similar compounds, which were converted into (+)-alpha-polypodatetraene and methyl (5R,10R,13R)-labda-8-en-15-oate, indicating its potential use in synthesizing complex organic molecules (Kinoshita et al., 2008).

Green Synthesis Methods

  • Research by Fu et al. (2016) demonstrated a green and convenient synthetic method for related naphthalene-1,4-dione derivatives. This research highlights the environmental benefits of such synthetic processes, suggesting that similar methods could be applied to the synthesis of our compound of interest (Fu et al., 2016).

Biological Evaluation

  • Kumar et al. (2017) developed a green, operationally simple, and highly efficient one-pot approach for the synthesis of related compounds. These synthesized compounds were screened for in vitro antioxidant and anti-inflammatory activities, indicating potential biological applications (Kumar et al., 2017).

Spectroscopy and Catalysis

  • Research by Enamullah et al. (2012) focused on the synthesis of related Schiff bases and their complexes, characterized by various spectroscopy methods and used in catalysis. This suggests the potential use of our compound in similar applications (Enamullah et al., 2012).

Supramolecular Chemistry

  • The compound 2-Hydroxy-1-naphthaldehyde, a related compound, is frequently used as a functionalized fluorescent backbone for the synthesis of different fluorescent chemosensors, as noted by Das and Goswami (2017). This suggests potential applications of our compound in the development of sensors in supramolecular chemistry and molecular recognition (Das & Goswami, 2017).

properties

CAS RN

143200-52-6

Product Name

2-(1-Hydroxy-2-(1,2,3,4,4a,7,8,8a-octahydro-3-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-4-oxo-1-naphthalenyl)ethyl)-alpha-oxooxiraneacetaldehyde

Molecular Formula

C20H28O7

Molecular Weight

380.4 g/mol

IUPAC Name

2-[2-[1-hydroxy-2-[3-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-4-oxo-3,7,8,8a-tetrahydro-2H-naphthalen-1-yl]ethyl]oxiran-2-yl]-2-oxoacetaldehyde

InChI

InChI=1S/C20H28O7/c1-11-16(25)17(26)19(3)12(8-21)5-4-6-13(19)18(11,2)7-14(23)20(10-27-20)15(24)9-22/h5,9,11,13-14,16,21,23,25H,4,6-8,10H2,1-3H3

InChI Key

MLIJBZORKJUODY-UHFFFAOYSA-N

SMILES

CC1C(C(=O)C2(C(C1(C)CC(C3(CO3)C(=O)C=O)O)CCC=C2CO)C)O

Canonical SMILES

CC1C(C(=O)C2(C(C1(C)CC(C3(CO3)C(=O)C=O)O)CCC=C2CO)C)O

synonyms

UCT 4B
UCT-4B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Hydroxy-2-(1,2,3,4,4a,7,8,8a-octahydro-3-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-4-oxo-1-naphthalenyl)ethyl)-alpha-oxooxiraneacetaldehyde
Reactant of Route 2
2-(1-Hydroxy-2-(1,2,3,4,4a,7,8,8a-octahydro-3-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-4-oxo-1-naphthalenyl)ethyl)-alpha-oxooxiraneacetaldehyde
Reactant of Route 3
2-(1-Hydroxy-2-(1,2,3,4,4a,7,8,8a-octahydro-3-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-4-oxo-1-naphthalenyl)ethyl)-alpha-oxooxiraneacetaldehyde
Reactant of Route 4
2-(1-Hydroxy-2-(1,2,3,4,4a,7,8,8a-octahydro-3-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-4-oxo-1-naphthalenyl)ethyl)-alpha-oxooxiraneacetaldehyde
Reactant of Route 5
2-(1-Hydroxy-2-(1,2,3,4,4a,7,8,8a-octahydro-3-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-4-oxo-1-naphthalenyl)ethyl)-alpha-oxooxiraneacetaldehyde
Reactant of Route 6
2-(1-Hydroxy-2-(1,2,3,4,4a,7,8,8a-octahydro-3-hydroxy-5-(hydroxymethyl)-1,2,4a-trimethyl-4-oxo-1-naphthalenyl)ethyl)-alpha-oxooxiraneacetaldehyde

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